2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)-
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Overview
Description
“2,5-Pyrrolidinedione, 1-methyl-” is also known as N-Methylsuccinimide or 1-Methyl-2,5-pyrrolidinedione . It has the molecular formula C5H7NO2 .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-methyl-” is 113.1146 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Materials Applications
- Conducting Polymers and Electrochromic Devices: A study focused on the synthesis of soluble polymers, which are significant for their application in electrochromic devices. These polymers, derived from monomers including a compound structurally related to "2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)-," exhibit promising electrochromic properties, such as good switching ability and suitable material characteristics for practical applications (Serhat Variş et al., 2006).
Organic Synthesis and Chemical Reactions
Anodic Oxidation
Research into the anodic oxidation of sulfenamides derived from secondary cyclic amines, including compounds structurally similar to "2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)-," has contributed to understanding the electrochemical behavior of these compounds, which is essential for their potential application in synthesis and material science (H. Sayo et al., 1983).
Nonlinear Optics
A study presented the synthesis of molecular complexes aiming for applications in nonlinear optics. These complexes involve compounds related to "2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)-" and show potential due to their quadratic nonlinear optical behavior, highlighting the role of such compounds in developing new materials for optical applications (M. Muthuraman et al., 2001).
Biological and Chemical Properties
Antimicrobial Agents
Novel pyrrole derivatives, synthesized from 1-(4-nitrophenyl)-2,5-pyrrolidinedione and other starting materials, were evaluated for their antimicrobial activity. Such research underscores the potential biomedical applications of these compounds and their derivatives in developing new antimicrobial agents (Safiya R. Shaikh et al., 2021).
Organocatalysis for Transesterification
Zwitterionic salts derived from pyrrolidinopyridine and nitrophenyl isothiocyanate, related to the core structure of "2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)-," have been found to be effective organocatalysts for transesterification reactions. This study opens avenues for the use of such compounds in catalysis and synthetic organic chemistry (K. Ishihara et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBQJJNDLQXMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001155 |
Source
|
Record name | 1-[(4-Nitrophenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-((4-nitrophenyl)methyl)- | |
CAS RN |
80301-56-0 |
Source
|
Record name | 4-Nitrobenzylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080301560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Nitrophenyl)methyl]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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